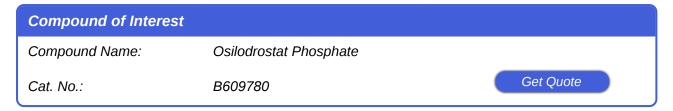


Osilodrostat Phosphate: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of **osilodrostat phosphate** with various human cytochrome P450 (CYP) enzymes. Osilodrostat is a potent inhibitor of CYP11B1 (11β -hydroxylase), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands, and is approved for the treatment of Cushing's disease.[1] Understanding its interaction with other CYP enzymes, both those involved in steroidogenesis and those responsible for drug metabolism, is crucial for assessing its selectivity, predicting potential drug-drug interactions, and ensuring its safe and effective use in clinical practice.

Quantitative Comparison of Osilodrostat's Inhibitory Potency against Cytochrome P450 Enzymes

The following table summarizes the in vitro and in vivo data on the inhibitory effects of osilodrostat on key steroidogenic and drug-metabolizing CYP enzymes. This allows for a direct comparison of its potency and selectivity.



Enzyme Family	Specific Enzyme	Parameter	Value	Study Type	Reference
Steroidogenic CYPs	CYP11B1 (11β- hydroxylase)	IC50	2.5 nM - 9.5 nM	In vitro	[2]
Kd	~1 nM or less	In vitro	[2]		
CYP11B2 (Aldosterone Synthase)	IC50	0.28 nM - 0.7 nM	In vitro	[2]	
Kd	~1 nM or less	In vitro	[2]		
CYP11A1 (Cholesterol Side-Chain Cleavage)	% Inhibition	<25% at 1000 nM	In vitro	[2]	
Kd	18.8 μΜ	In vitro	[2]		-
CYP17A1 (17α- hydroxylase/1 7,20-lyase)	% Inhibition	Negligible (<1%) at 1000 nM	In vitro	[2]	
CYP21A2 (21- hydroxylase)	% Inhibition	Negligible (<1%) at 1000 nM	In vitro	[2]	-
Drug- Metabolizing CYPs	CYP1A2	IC50	2.3 μΜ	In vitro	
AUC Ratio (Geometric Mean)	2.33 (90% CI: 2.10–2.59)	In vivo	[3][4]	_	
Cmax Ratio (Geometric Mean)	1.07 (90% CI: 0.988–1.15)	In vivo	[3][4]	_	
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CYP2C19	IC50	11 μΜ	In vitro	
AUC Ratio (Geometric Mean)	1.91 (90% CI: 1.74–2.11)	In vivo	[3][4]	
Cmax Ratio (Geometric Mean)	1.61 (90% CI: 1.40-1.84)	In vivo	[3][4]	
CYP2D6	IC50	36 μΜ	In vitro	
AUC Ratio (Geometric Mean)	1.48 (90% CI: 1.34–1.63)	In vivo	[3][4]	
Cmax Ratio (Geometric Mean)	1.35 (90% CI: 1.21–1.50)	In vivo	[3][4]	
CYP3A4/5	IC50	23 μΜ	In vitro	
AUC Ratio (Geometric Mean)	1.50 (90% CI: 1.41–1.60)	In vivo	[3][4]	
Cmax Ratio (Geometric Mean)	1.47 (90% CI: 1.32–1.62)	In vivo	[3][4]	

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. CI: Confidence Interval.

Adrenal Steroidogenesis Pathway and Osilodrostat's Points of Inhibition

Osilodrostat's primary mechanism of action is the potent and selective inhibition of CYP11B1, the final enzyme in the cortisol biosynthesis pathway. It also exhibits significant inhibition of



CYP11B2, the enzyme responsible for aldosterone synthesis. The following diagram illustrates the adrenal steroidogenesis pathway and highlights the key enzymes inhibited by osilodrostat.

Caption: Adrenal steroidogenesis pathway highlighting the primary inhibitory targets of osilodrostat.

Experimental Protocols In Vitro Cytochrome P450 Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of osilodrostat for various CYP enzymes.

General Methodology:

- Enzyme Source: Human liver microsomes or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
- Substrates: Specific probe substrates for each CYP isoform are used. For example:
 - CYP1A2: Phenacetin
 - CYP2C19: S-mephenytoin
 - CYP2D6: Dextromethorphan/Bufuralol
 - CYP3A4/5: Midazolam/Testosterone
 - CYP11B1: 11-deoxycortisol
 - CYP11B2: Corticosterone
- Incubation: A mixture containing the enzyme source, a specific substrate at a concentration near its Km, and varying concentrations of osilodrostat (or vehicle control) in a buffered solution is incubated at 37°C. The reaction is initiated by the addition of an NADPHgenerating system.
- Reaction Termination: The reaction is stopped after a predetermined time by adding a
 quenching solvent (e.g., acetonitrile or methanol), often containing an internal standard.



- Analysis: The formation of the specific metabolite is quantified using liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: The rate of metabolite formation at each osilodrostat concentration is compared to the vehicle control. The IC50 value is calculated by fitting the data to a fourparameter logistic equation.

In Vivo Clinical Drug-Drug Interaction Study

Objective: To evaluate the effect of osilodrostat on the pharmacokinetics of probe substrates for major drug-metabolizing CYP enzymes in healthy adults.[3][4]

Study Design:

- A single-center, open-label, fixed-sequence study in healthy adult volunteers.[3][4]
- Phase 1: Subjects receive a single oral dose of a "cocktail" of probe substrates (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).[3][4]
- Washout Period: A washout period of several days follows to ensure complete elimination of the probe substrates.[3][4]
- Phase 2: Subjects receive a single oral dose of osilodrostat, followed by a single oral dose of the same probe substrate cocktail.[3][4]
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points
 after the administration of the probe substrates in both phases. Plasma concentrations of the
 probe substrates and their metabolites are measured using validated LC-MS/MS methods.[3]
 [4]
- Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated for each probe substrate with and without co-administration of osilodrostat. The geometric mean ratios of these parameters and their 90% confidence intervals are determined to assess the magnitude of the drug-drug interaction.[3][4]

Conclusion



Osilodrostat is a highly potent inhibitor of the steroidogenic enzymes CYP11B1 and CYP11B2, consistent with its therapeutic mechanism of action in reducing cortisol and aldosterone levels. [2] Its inhibitory activity against other steroidogenic CYPs, such as CYP11A1, CYP17A1, and CYP21A2, is significantly weaker, demonstrating its selectivity within this enzyme family. [2]

In terms of drug-metabolizing CYPs, in vivo studies classify osilodrostat as a moderate inhibitor of CYP1A2 and CYP2C19, and a weak inhibitor of CYP2D6 and CYP3A4/5.[3][4] The in vitro IC50 values are in the micromolar range, which is substantially higher than the nanomolar IC50 values observed for its primary targets, CYP11B1 and CYP11B2.[2] This notable difference in potency underscores the targeted nature of osilodrostat. However, the demonstrated interactions with drug-metabolizing CYPs necessitate careful consideration of potential drug-drug interactions when osilodrostat is co-administered with medications that are substrates for these enzymes. This is particularly relevant for patients with Cushing's disease who often have multiple comorbidities requiring polypharmacy. Researchers and clinicians should remain vigilant for potential adverse effects arising from altered pharmacokinetics of concomitant medications.

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